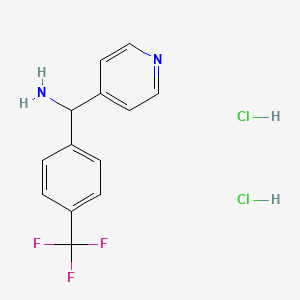

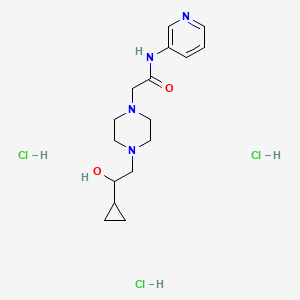

![molecular formula C16H15N3OS B2919210 7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896325-78-3](/img/structure/B2919210.png)

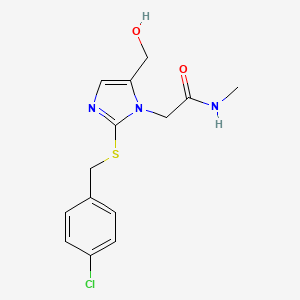

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with a unique structure. It belongs to the pyrazolo[1,5-a][1,3,5]triazine family, which is an isostere of the purine heterocyclic system. This scaffold has gained attention due to its potential as a building block for bioactive compounds .

Synthesis Analysis

The synthesis of this compound involves S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one (a precursor) using 1-cyanoacetyl-4-benzoylthiosemicarbazide and alkali. The double ring closure of pyrazole and triazine rings leads to the formation of 7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one .

Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₁₄N₄OS . It contains a pyrido-triazinone core with a methyl group at position 7 and a phenethylthio substituent. The precise arrangement of atoms and bond angles can be visualized through X-ray crystallography .

Chemical Reactions Analysis

The reactivity of this compound likely involves the pyrazolo[1,5-a][1,3,5]triazine ring system. It may participate in nucleophilic substitutions, cyclizations, or other transformations. Further studies are needed to explore its chemical behavior .

Scientific Research Applications

Synthesis of Novel Triazines : Research conducted by Badrey and Gomha (2012) involved synthesizing a range of interesting heterocycles, including triazine derivatives, which have potential as anti-tumor agents. Their work highlights the role of similar compounds in developing therapeutic agents (Badrey & Gomha, 2012).

Mannich Reaction in Synthesis : Dotsenko et al. (2019) reviewed the applications of the Mannich reaction in synthesizing N-, S,N-, and Se,N-heterocycles. This includes the synthesis of pyrido[1,2-a][1,3,5]triazines, indicating the potential of such reactions in creating complex and biologically active compounds (Dotsenko et al., 2019).

Potential Antifungal Agents : Reich et al. (1989) discussed the preparation and biological activities of pyrido[3,4-e]-1,2,4-triazines, highlighting their potential as antifungal agents. This research demonstrates the pharmaceutical applications of these compounds (Reich et al., 1989).

Structural and Molecular Analysis : The molecular and crystal structure of related triazine compounds was analyzed by Dolzhenko et al. (2011), providing insight into the structural properties that could influence their biological activity and chemical reactivity (Dolzhenko et al., 2011).

Synthesis in Supercritical Carbon Dioxide : Baklykov et al. (2019) conducted a study on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in antiviral drug synthesis, in supercritical carbon dioxide. This research presents a method of synthesis that could be relevant for similar compounds (Baklykov et al., 2019).

Phosphodiesterase Inhibitors : Novinson et al. (1982) explored 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase, indicating the potential use of similar compounds in developing cardiovascular agents (Novinson et al., 1982).

Mechanism of Action

Target of Action

The primary targets of the compound “7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” are currently unknown. The compound is a derivative of the pyrazolo[1,5-a][1,3,5]triazine ring, which is an isostere of the purine heterocyclic system . Purine isosteres, including pyrazolo[1,5-a][1,3,5]triazines, have been associated with diverse biological activities

Mode of Action

Compounds with similar structures have been shown to have anticancer properties . The compound’s interaction with its targets may result in changes that inhibit the growth of cancer cells .

Biochemical Pathways

Given its structural similarity to other pyrazolo[1,5-a][1,3,5]triazines, it may affect pathways related to cell growth and proliferation

Pharmacokinetics

The presence of the phenethylthio group may influence its metabolism and excretion .

Result of Action

The compound has been shown to have antiproliferative activity against human lung cancer (A549) and human breast cancer (MDA-MB231) cell lines . It was found to be more active against lung cancer cells than breast cancer cells .

properties

IUPAC Name |

7-methyl-2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-12-7-8-14-17-15(18-16(20)19(14)11-12)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRDDUSAXHXMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SCCC3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

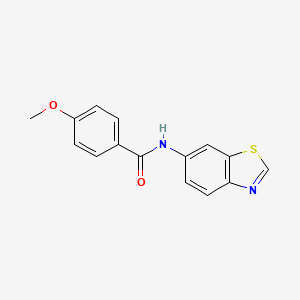

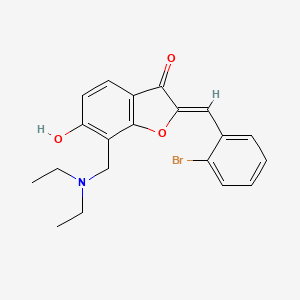

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)

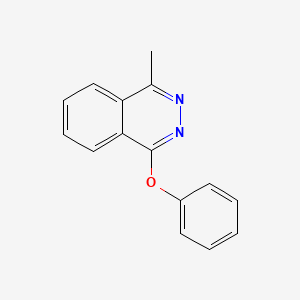

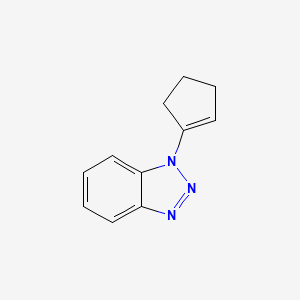

![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)

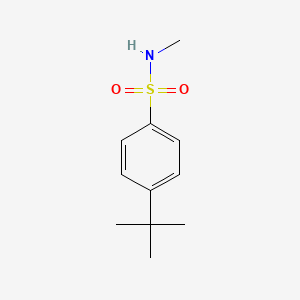

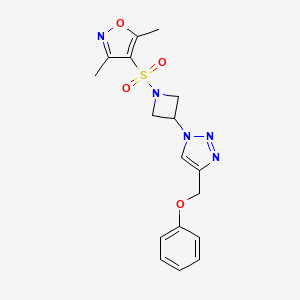

![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)